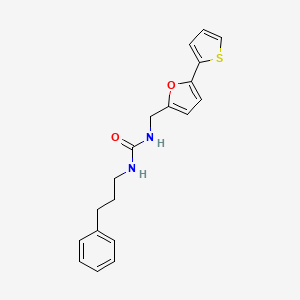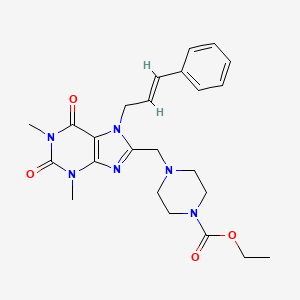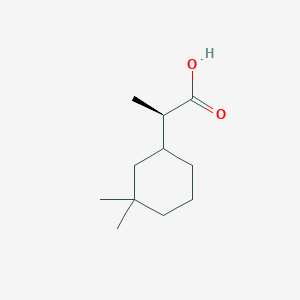
(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid, also known as DMCHPA, is a chiral building block that has gained significant attention in the scientific community due to its potential applications in the synthesis of various pharmaceuticals. DMCHPA has a unique chemical structure that makes it an attractive candidate for drug synthesis.
Mecanismo De Acción
The mechanism of action of (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid is not well understood. However, studies have shown that (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid can act as a chiral auxiliary in various reactions, leading to the formation of chiral molecules. (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid can also act as a chiral ligand, facilitating asymmetric catalysis.
Biochemical and Physiological Effects:
(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid has not been extensively studied for its biochemical and physiological effects. However, studies have shown that (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid is non-toxic and has low cytotoxicity, making it a suitable candidate for pharmaceutical synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid has several advantages for lab experiments, including high enantiomeric purity, versatility in synthesis, and low cytotoxicity. However, (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid is relatively expensive and requires specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for research on (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid. One area of research could focus on understanding the mechanism of action of (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid. Another area of research could focus on developing more efficient and cost-effective methods for synthesizing (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid. Additionally, (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid could be used as a chiral building block for the synthesis of new drugs with potential applications in various fields, including medicine and agriculture.
Conclusion:
In conclusion, (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid is a chiral building block that has potential applications in the synthesis of various pharmaceuticals. (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid can be synthesized through various methods, including asymmetric hydrogenation, enzymatic resolution, and chiral auxiliary-based synthesis. (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid has several advantages for lab experiments, including high enantiomeric purity, versatility in synthesis, and low cytotoxicity. Future research on (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid could focus on understanding its mechanism of action and developing more efficient and cost-effective methods for its synthesis.
Métodos De Síntesis
(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid can be synthesized through various methods, including asymmetric hydrogenation, enzymatic resolution, and chiral auxiliary-based synthesis. The most common method for synthesizing (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid is through asymmetric hydrogenation of 3,3-dimethylcyclohex-2-enone using a chiral catalyst. This method yields high enantiomeric purity of (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid, making it suitable for pharmaceutical synthesis.
Aplicaciones Científicas De Investigación
(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid has been extensively used in the synthesis of various pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-viral drugs. (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid is a versatile chiral building block that can be used to synthesize both small molecules and complex natural products. It has also been used in the synthesis of chiral ligands, which have potential applications in asymmetric catalysis.
Propiedades
IUPAC Name |
(2R)-2-(3,3-dimethylcyclohexyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8(10(12)13)9-5-4-6-11(2,3)7-9/h8-9H,4-7H2,1-3H3,(H,12,13)/t8-,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJIPHZRNIJBLH-VEDVMXKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC(C1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCC(C1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-Dichlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2948758.png)
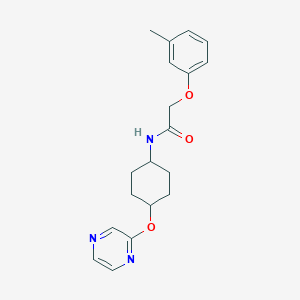


![1-amino-3-(4-tert-butylphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B2948765.png)
![3-(4-methoxyphenyl)-9-(5-methylpyridin-2-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2948766.png)

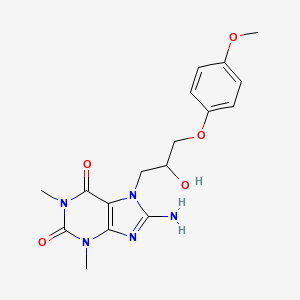
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2948773.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
![N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2948778.png)
